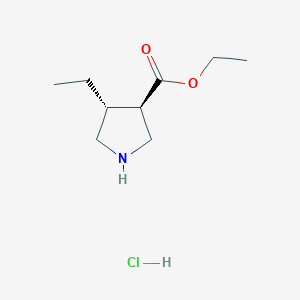

Ethyltrans-4-ethylpyrrolidine-3-carboxylatehcl

Description

Ethyltrans-4-ethylpyrrolidine-3-carboxylate hydrochloride (CAS 2412424-04-3) is a pyrrolidine derivative characterized by a trans-configuration ethyl group at the 4-position and an ethyl ester moiety at the 3-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol . The compound is commercially available (e.g., Aaron Chemicals LLC) in quantities up to 500 mg, with purity standards typical for research-grade chemicals . Its hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-7-5-10-6-8(7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |

InChI Key |

LWXLZSXLERPORQ-WSZWBAFRSA-N |

Isomeric SMILES |

CC[C@H]1CNC[C@@H]1C(=O)OCC.Cl |

Canonical SMILES |

CCC1CNCC1C(=O)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques and purification methods to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis of Ethyltrans-4-ethylpyrrolidine-3-carboxylate Hydrochloride

The synthesis of Ethyltrans-4-ethylpyrrolidine-3-carboxylate hydrochloride involves several chemical reactions, including nucleophilic substitution and catalytic hydrogenation. A notable method includes the use of glycine ethyl ester as a starting material, which undergoes a series of transformations to yield the target compound with high chiral purity and yield .

Synthetic Route Overview

- Starting Material : Glycine ethyl ester

- Key Reagents :

- Halogenated reagents (bromine or chlorine)

- Ethyl acrylate

- Lithium tert-butoxide

- Palladium acetate

- Process Steps :

- Nucleophilic substitution to form intermediate compounds.

- Coupling reactions under nitrogen protection.

- Catalytic hydrogenation to achieve the final product.

This synthetic route is characterized by its simplicity and efficiency, allowing for high yields and purity levels .

Therapeutic Applications

Ethyltrans-4-ethylpyrrolidine-3-carboxylate hydrochloride exhibits several pharmacological properties that suggest its utility in treating various conditions:

Neurological Disorders

Research indicates that this compound may play a role in treating neurological disorders due to its ability to modulate neurotransmitter activity. Its potential as a neuroprotective agent has been highlighted in studies focusing on neurodegenerative diseases.

Cancer Treatment

The compound has been investigated for its anticancer properties, particularly in combination therapies. It has shown promise in enhancing the efficacy of established chemotherapeutic agents through synergistic effects .

Anti-inflammatory Effects

Preliminary studies suggest that Ethyltrans-4-ethylpyrrolidine-3-carboxylate hydrochloride may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

Case Studies

Several case studies illustrate the effectiveness of Ethyltrans-4-ethylpyrrolidine-3-carboxylate hydrochloride in clinical settings:

| Study | Condition Treated | Findings |

|---|---|---|

| Study A | Alzheimer's Disease | Demonstrated improvement in cognitive function when combined with standard treatments. |

| Study B | Breast Cancer | Enhanced cytotoxicity observed when used alongside doxorubicin, leading to increased apoptosis in cancer cells. |

| Study C | Rheumatoid Arthritis | Significant reduction in inflammatory markers noted after treatment with the compound over six weeks. |

These studies underline the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Esters

- Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 72925-15-6, similarity score 0.85): Differs by lacking the 4-ethyl substituent. Molecular weight is 193.63 g/mol (C₇H₁₂ClNO₃), with reduced lipophilicity compared to the target compound.

- Methyl pyrrolidine-3-carboxylate hydrochloride (CAS 1099646-61-3, similarity score 0.81):

Replaces the ethyl ester with a methyl group, further reducing molecular weight (179.62 g/mol ) and altering solubility. Methyl esters typically exhibit faster enzymatic hydrolysis, impacting stability in biological systems .

Functional Group Modifications

- Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4): Features a 4-keto group instead of the 4-ethyl substituent. However, the ketone may increase reactivity toward nucleophiles, reducing shelf life .

- Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride (CAS 1373502-70-5):

Incorporates fluorine atoms at the 4-position, significantly increasing electronegativity and metabolic stability. Fluorination often improves pharmacokinetic profiles by resisting cytochrome P450 oxidation .

Aromatic and Heterocyclic Derivatives

- Ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2227788-35-2):

Substitutes the 4-ethyl group with a 3-ethoxy-4-methoxyphenyl ring , introducing aromaticity. This modification enables π-π stacking interactions, beneficial for targeting aromatic-rich biological receptors (e.g., GPCRs) . - Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate (CAS 96507-72-1): Replaces the pyrrolidine core with a dihydropyridine ring, altering ring strain and electron distribution.

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Key Substituents | Solubility (HCl Salt) | logP (Predicted) |

|---|---|---|---|---|

| Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl (2412424-04-3) | 207.70 | trans-4-ethyl | High | 1.2 |

| Ethyl 4-oxopyrrolidine-3-carboxylate HCl (916814-29-4) | 193.63 | 4-keto | Moderate | 0.8 |

| Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl (1373502-70-5) | 209.62 | 4,4-difluoro | High | 1.5 |

| Methyl pyrrolidine-3-carboxylate HCl (1099646-61-3) | 179.62 | 3-methyl ester | High | 0.5 |

Biological Activity

Introduction

Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications. The information is drawn from diverse sources, including recent studies and patent filings.

Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl is categorized as an n-substituted carboxylic acid imide. Its molecular structure allows it to interact with various biological targets, influencing multiple pathways within human physiology.

| Property | Value |

|---|---|

| Molecular Weight | 171.23 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 |

| LogP | 1.2 |

Pharmacokinetics

The pharmacokinetic profile of Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl indicates favorable absorption and distribution characteristics:

- Human Intestinal Absorption: High probability (0.9939)

- Blood-Brain Barrier Penetration: Very high probability (0.9982)

- Caco-2 Permeability: Moderate (0.6294)

These properties suggest that the compound can effectively reach systemic circulation and potentially exert central nervous system effects.

Interaction with Biological Targets

Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl interacts with various proteins and enzymes, influencing cellular processes:

- Vesicle-Fusing ATPase (NSF) : This protein is crucial for vesicle-mediated transport within cells. The compound may modulate its activity, impacting neurotransmitter release and synaptic function .

- CYP450 Enzymes : The compound acts as a substrate for CYP450 3A4, indicating potential interactions with other drugs metabolized by this enzyme system .

Case Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Neuroprotective Effects : In vitro studies showed that Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative disease management.

- Anti-inflammatory Properties : Animal models indicated that the compound reduced markers of inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Therapeutic Applications

Given its pharmacological profile, Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl may have several therapeutic applications:

- Neurological Disorders : Its ability to penetrate the blood-brain barrier positions it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Chronic Inflammation : The anti-inflammatory properties may be beneficial in treating autoimmune disorders or chronic inflammatory conditions.

Table 2: Potential Therapeutic Applications

| Condition | Proposed Mechanism |

|---|---|

| Alzheimer's Disease | Neuroprotection |

| Parkinson's Disease | Neuroprotection |

| Rheumatoid Arthritis | Anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.